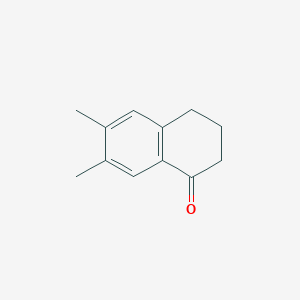

6,7-Dimethyl-1-tetralone

Beschreibung

Significance of the Tetralone Scaffold in Contemporary Organic Synthesis

The tetralone scaffold, a bicyclic aromatic ketone, is a fundamental building block in the synthesis of a wide array of chemical compounds. benthamdirect.comedu.krd Its structure, featuring a fused benzene (B151609) and cyclohexanone (B45756) ring, provides a unique platform for chemical modifications. edu.krd The reactivity of the tetralone system makes it an ideal starting material for constructing complex molecules, including synthetic heterocyclic compounds and pharmaceuticals. benthamdirect.comingentaconnect.com

The carbon skeleton of 1-tetralone (B52770) is present in various natural products, such as Aristelegone A, which is found in plants from the Aristolochiaceae family and has applications in traditional Chinese medicine. wikipedia.org The adaptability of the tetralone scaffold allows for its use as a precursor in the synthesis of numerous natural products and their derivatives. benthamdirect.comingentaconnect.com This has cemented its importance in the development of new therapeutic agents and other functional organic materials. benthamdirect.com

Historical Context of Tetralone Research and Development

The exploration of tetralones and their derivatives has been a subject of interest for chemists since the early 20th century. semanticscholar.org Scientists recognized their potential as key intermediates in the synthesis of biologically active compounds, including steroids and various pharmaceuticals. semanticscholar.org

A significant early discovery was the autoxidation of 1,2,3,4-tetrahydronaphthalene (B1681288) to form 1-tetralone, a process described by Heinrich Hock in 1933. wikipedia.org Another foundational method for synthesizing the tetralone core is the Haworth reaction, a variation of the Friedel-Crafts reaction, which involves the intramolecular cyclization of 4-phenylbutanoic acid. wikipedia.org These early synthetic methods paved the way for more advanced and efficient approaches to producing a wide range of substituted tetralones.

Overview of Advanced Tetralone Derivatives in Academic Literature

The versatility of the tetralone scaffold has led to the development of a vast library of advanced derivatives with diverse applications. benthamdirect.comingentaconnect.comresearchgate.net These derivatives are often synthesized by introducing various functional groups onto the tetralone core, which can significantly alter their chemical and biological properties. researchgate.net

Academic literature highlights the role of tetralone derivatives as crucial intermediates in the synthesis of compounds with a broad spectrum of bioactivities. researchgate.net For instance, they are used to create antibiotics, antidepressants, and acetylcholinesterase inhibitors for treating conditions like Alzheimer's disease. benthamdirect.comingentaconnect.comeurekaselect.com Furthermore, tetralone derivatives are instrumental in synthesizing alkaloids with potential antitumor activity. benthamdirect.comingentaconnect.com The ongoing research into these advanced derivatives continues to expand their applications in medicinal chemistry and materials science. researchgate.netnih.gov

The Chemical Compound: 6,7-Dimethyl-1-tetralone

This compound is an organic compound characterized by its bicyclic structure, which consists of a naphthalene-like framework with a ketone functional group and two methyl groups at the 6 and 7 positions. cymitquimica.com

Physical and Chemical Properties of this compound

This compound can exist as a white to pale yellow solid or liquid, depending on its purity and the ambient temperature. cymitquimica.comlabproinc.com It is known for its aromatic character and participates in various chemical reactions, including oxidation and reduction. cymitquimica.com This compound is soluble in organic solvents, making it a versatile intermediate in organic synthesis. cymitquimica.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₄O cymitquimica.comlabproinc.com |

| Molecular Weight | 174.24 g/mol labproinc.com |

| CAS Number | 19550-57-3 labproinc.com |

| Appearance | White to almost white powder or crystal tcichemicals.com |

| Melting Point | 49 °C labproinc.com |

| Boiling Point | 130 °C at 2 mmHg |

| Purity | Minimum 98.0% (GC) labproinc.comtcichemicals.com |

| Solubility | Soluble in alcohol, ether, and other organic solvents; insoluble in water. |

This table is interactive. Users can sort and filter the data.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One common approach involves the oxidation of the corresponding tetrahydronaphthalene. This reaction is typically carried out by heating tetrahydronaphthalene with oxygen in the presence of a catalyst, such as a transition metal oxide.

Another synthetic route is the Heck reaction, which can be used to prepare substituted 1-tetralone derivatives. tandfonline.com For example, 3-methoxybenzyl chloride and ethyl acrylate (B77674) can be reacted in the presence of a palladium catalyst to form an intermediate that, after several steps including reduction and cyclization, yields the desired tetralone. tandfonline.com

Research Applications of this compound

This compound serves as a valuable intermediate in the synthesis of more complex molecules. cymitquimica.com Its methyl groups can help stabilize intermediates in oxidation and reduction reactions. The compound is utilized in the production of pharmaceuticals and fragrances. cymitquimica.com For instance, it is used as a fragrance and as a stabilizer to prevent pigment fading in perfumes, soaps, and cosmetics.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6,7-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-8-6-10-4-3-5-12(13)11(10)7-9(8)2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKLXAQUJMXVMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)C(=O)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30308849 | |

| Record name | 6,7-Dimethyl-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19550-57-3 | |

| Record name | 6,7-Dimethyltetral-1-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dimethyl-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-DIMETHYL-1-TETRALONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of 6,7 Dimethyl 1 Tetralone

Electrophilic Aromatic Substitution Reactions on the Tetralone System

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The mechanism typically involves the attack of an electrophile on the electron-rich benzene (B151609) ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. uomustansiriyah.edu.iq This intermediate then loses a proton to restore aromaticity, resulting in the substitution product. uomustansiriyah.edu.iq In the 6,7-dimethyl-1-tetralone system, the aromatic ring is activated by the two methyl groups, which are electron-donating. The ketone group, however, is deactivating. The regioselectivity of these reactions is therefore governed by the interplay of these electronic effects.

Nitration Studies on Substituted Tetralones

The nitration of tetralones is a key method for introducing a nitro group, a versatile functional group that can be further transformed. researchgate.net Direct nitration of 1-tetralone (B52770) is often challenging and can result in low yields. materialsciencejournal.org Reaction conditions, such as temperature and solvent, are critical; low temperatures (around -30°C) and the avoidance of alcohol as a solvent are generally preferred to minimize side product formation. materialsciencejournal.org

For substituted tetralones, the existing groups on the aromatic ring direct the position of the incoming nitro group. In the case of this compound, the two methyl groups are ortho-, para-directing activators. The ketone is a meta-director. The directing effects of the methyl groups would favor substitution at the 5- and 8-positions. However, the steric hindrance from the fused aliphatic ring can influence the final regiochemical outcome.

Common nitrating agents and their typical outcomes in tetralone systems are summarized below.

Table 1: Reagents for Nitration of Tetralones

| Reagent/Conditions | Description | Reference |

| H₂SO₄ and fuming HNO₃ | A classic nitrating mixture used for synthesizing 7-nitro-1-tetralone. The reaction requires careful temperature control (below 0°C). | materialsciencejournal.org |

| Cu(NO₃)₂ / Ac₂O in Et₂O | Used for the nitration of 5-methoxy-1-tetralone, yielding a mixture of 6-nitro and 8-nitro isomers. | materialsciencejournal.org |

| HNO₃ and Ac₂O | Can be used for the regioselective nitration of certain substituted alkenoylbenzenes to form 4-nitro-1-tetralones via an intramolecular Michael addition. | materialsciencejournal.orgacs.org |

Bromination and Halogenation Reactions

The bromination of this compound has been studied to understand the regioselectivity of halogenation on this specific scaffold. researchgate.net Quantum chemical studies and experimental results have shown that the reaction can proceed at either the alicyclic (α-to the ketone) or the aromatic ring, depending on the conditions. researchgate.net

The first step in the bromination at the α-position of the cyclohexenone ring is believed to be the enolization of the ketone. researchgate.net In a mixture of diethyl ether and chloroform, this compound reacts with bromine to yield 2-bromo-6,7-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalene. researchgate.net

Table 2: Bromination of this compound

| Reactant | Reagent | Solvent | Product | Yield | Reference |

| This compound | Bromine (1:1 mole ratio) | Diethyl ether / Chloroform (1:1) | 2-Bromo-6,7-dimethyl-1-tetralone | 45% | researchgate.net |

Bromination can also occur on the aromatic ring under different conditions, targeting the positions activated by the methyl groups. researchgate.net For related substrates like 6-methoxy-1-tetralone (B92454), bromination with N-bromosuccinimide (NBS) in acetonitrile (B52724) is an effective method. researchgate.net Subsequent dehydrobromination of the resulting α-bromoketone can be used to synthesize the corresponding naphthol. cdnsciencepub.com

Direct Arylation Reactions

Direct arylation reactions provide an efficient and atom-economical route to form carbon-carbon bonds. acs.org For tetralones, α-arylation at the carbon adjacent to the ketone is a valuable transformation for building molecular complexity. blucher.com.brblucher.com.br This reaction is typically catalyzed by palladium complexes. blucher.com.brdntb.gov.ua

The α-arylation of tetralones with o-bromo-methoxyarenes, catalyzed by Pd₂(dba)₃ under microwave irradiation, has been shown to produce α-aryltetralones in good to high yields. blucher.com.br These products can serve as intermediates in the synthesis of natural product analogues like 5-deoxypterocarpens. blucher.com.brblucher.com.br The use of bulky, electron-rich phosphine (B1218219) ligands in combination with a palladium source is a common strategy for achieving high activity and selectivity in the α-arylation of ketones. acs.org

Table 3: Palladium-Catalyzed α-Arylation of Tetralones

| Catalyst System | Reactants | Key Features | Reference |

| Pd₂(dba)₃ / Ligand | Tetralones, o-Bromoarenes | Microwave-assisted, good to high yields. | blucher.com.br |

| Pd₂(dba)₃ / tBu₃PHBF₄ | Tetralones, o-alkoxybromoarenes | Efficient for the synthesis of 5-Carbapterocarpens. | dntb.gov.ua |

| Pd(OAc)₂ / Bulky Phosphine Ligand | Ketones, Aryl Bromides/Chlorides | Highly active and selective system for α-arylation. | acs.org |

Reactions at the Ketone Functionality

The ketone group in this compound is a primary site for a variety of chemical transformations, including reduction to alcohols and addition of organometallic reagents. cymitquimica.com

Reduction Reactions to Tetralols

The reduction of the ketone in 1-tetralones yields the corresponding 1-tetralols. This transformation can be achieved using various reducing agents. For instance, 1-tetralone can be reduced to 1-tetralol with calcium in liquid ammonia (B1221849) or via Birch reduction conditions followed by a specific workup. wikipedia.org

Bioreduction using microorganisms or isolated enzymes offers a stereoselective route to chiral tetralols, which are valuable building blocks in asymmetric synthesis. nih.gov The bioreduction of substituted α-tetralones using Daucus carota root (carrot) has been shown to produce homochiral α-tetralols with high enantiomeric excess. scielo.brscielo.br While this compound itself was not explicitly tested in these studies, related substituted tetralones were successfully reduced. scielo.brscielo.br For example, the reduction of 1,2,3,4-tetrahydro-4,7-dimethyl-6-methoxynaphthalen-1-one with sodium borohydride (B1222165) has been reported. scielo.br

Table 4: Reduction of Substituted Tetralones

| Substrate | Reducing Agent/Method | Product | Reference |

| 1-Tetralone | Calcium in liquid ammonia | 1-Tetralol | wikipedia.org |

| Substituted α-Tetralones | Daucus carota (carrot) | Chiral α-Tetralols | scielo.brscielo.br |

| α-Tetralone | Absidia cylindrospora | (S)-(+)-1,2,3,4-tetrahydro-1-naftol | nih.gov |

| 1,2,3,4-Tetrahydro-6-methoxynaphthalen-1-one | Sodium Borohydride (NaBH₄) | 1,2,3,4-tetrahydro-6-methoxynaphthalen-1-ol | scielo.br |

Grignard Reactions and Derivatives

Grignard reagents are powerful nucleophiles that readily add to the electrophilic carbonyl carbon of ketones to form tertiary alcohols after acidic workup. masterorganicchemistry.com The reaction of 1-tetralones with Grignard reagents is a well-established method for introducing alkyl or aryl groups at the 1-position. rsc.orgresearchgate.net

These reactions are fundamental in synthetic organic chemistry for constructing more complex carbon skeletons. For example, the reaction of 4,4-dimethyl-1-tetralone with an appropriate Grignard reagent has been used in the synthesis of 1,1-dimethyl-4-ethyltetralin. cdnsciencepub.com The general transformation involves the 1,2-addition of the Grignard reagent to the ketone, forming a magnesium alkoxide intermediate, which is then protonated to yield the final tertiary alcohol. masterorganicchemistry.com This methodology is applicable to this compound for the synthesis of a variety of 1-substituted-6,7-dimethyl-1-tetralol derivatives.

Oxime Formation and Rearrangements

The carbonyl group of this compound readily undergoes condensation with hydroxylamine (B1172632) to form the corresponding oxime. This oxime serves as a crucial intermediate for subsequent rearrangement reactions, most notably the Beckmann and Schmidt rearrangements, which lead to ring-expanded lactams.

The Beckmann rearrangement of a ketoxime, typically catalyzed by acid, involves the migration of the group anti-periplanar to the leaving group on the nitrogen atom. researchgate.netmasterorganicchemistry.com This acid-catalyzed transformation converts the oxime into an amide or lactam. researchgate.net For tetralone oximes, this results in the formation of a seven-membered benzazepine ring system. While the general mechanism involves protonation of the oxime hydroxyl, followed by a concerted migration of the alkyl group and expulsion of water, modified procedures have been developed. masterorganicchemistry.comorganic-chemistry.org For instance, the Vilsmeier reagent (DMF/POCl₃) has been employed to facilitate the rearrangement of tetralone oximes, leading to the formation of N-formyl lactams. tandfonline.com This specific reaction with tetralone oximes yields 1,3,4,5-tetrahydro-1-oxo-2H-2-benzazepine-2-carboxaldehydes. tandfonline.com Another modified Beckmann rearrangement uses sulfone iminium fluoride (B91410) (SIF) reagents to rapidly generate imidoyl fluoride intermediates from tetralone oxime, which can then be converted to amidines. brynmawr.edunih.gov This method successfully achieves ring expansion to a 7-membered ring. brynmawr.edunih.gov

The Schmidt reaction provides an alternative route to ring expansion. This reaction involves treating the ketone directly with hydrazoic acid (HN₃) in the presence of a strong acid catalyst. The mechanism proceeds through the addition of hydrazoic acid to the protonated ketone, followed by dehydration and rearrangement with the loss of dinitrogen gas. For cyclic ketones like this compound, this reaction also yields the corresponding lactam. The intramolecular Schmidt reaction has been applied to various tetralone derivatives, such as the conversion of a spirocyclic azidoketone derived from 6,7-dimethoxy-2-tetralone (B1583830) into a lactam upon treatment with trifluoroacetic acid. chimia.ch

α-Methylene Group Reactivity

The methylene (B1212753) group adjacent to the carbonyl (the α-position) in this compound is activated by the electron-withdrawing keto group, making it a site for various important carbon-carbon bond-forming reactions. wikipedia.org

Vilsmeier Reactions on Tetralones

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds and activated C-H bonds. nih.govijpcbs.com When applied to 1-tetralones, the reaction occurs at the α-methylene position. The Vilsmeier reagent, typically a chloroiminium salt generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile. wikipedia.org

Studies on various methoxy-substituted 1-tetralones have shown that the reaction yields 1-chloro-2-formyl-3,4-dihydronaphthalenes in good yields (60-75%). ias.ac.inias.ac.in The reaction is initiated by the conversion of the tetralone to its enol or enolate form, which then attacks the Vilsmeier reagent. researchgate.net Subsequent elimination and hydrolysis of the resulting iminium salt furnishes the α-formyl derivative. A proposed mechanism involves the formation of the chloroiminium ion, which is attacked by the enol form of the tetralone. ias.ac.inias.ac.in The resulting intermediate then eliminates a chloride ion and is subsequently hydrolyzed during workup to give the final aldehyde product. wikipedia.org

Condensation Reactions

The active α-methylene group of this compound readily participates in base- or acid-catalyzed condensation reactions with aldehydes and ketones. A notable example is the Claisen-Schmidt condensation with aromatic aldehydes, which yields 2-arylidene-1-tetralone derivatives. scirp.org These α,β-unsaturated ketones are valuable intermediates in heterocyclic synthesis. scirp.org

For instance, the condensation of this compound with various aromatic aldehydes can be carried out to produce a series of 2-arylidene derivatives. These reactions are foundational for creating more complex molecular architectures. Research on related tetralones, such as 6-methoxy-1-tetralone, shows their use in Biginelli-like reactions with aromatic aldehydes and urea (B33335) or thiourea (B124793) to form fused dihydropyrimidinone scaffolds. nih.gov Similarly, multicomponent condensations involving a 1-tetralone, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) can yield poly-substituted pyridines. acgpubs.org

Table 1: Examples of Condensation Reactions on Tetralone Scaffolds

| Tetralone Reactant | Reagents | Product Type | Reference |

| 6-Methoxy-1-tetralone | Aromatic aldehydes, Urea/Thiourea, Acidic IL | Fused Dihydropyrimidin(thi)ones | nih.gov |

| 6-Substituted-1-tetralone | Aromatic aldehydes, Ammonium acetate, L-proline | Poly-substituted Pyridines | acgpubs.org |

| 1-Tetralone | Aromatic aldehydes | 2-Arylidene-1-tetralones | acs.org |

| 2-Tetralone (B1666913) | Pyridine carboxaldehydes, Pd/C, TMSCl, DMF | 1-(Pyridinylmethyl)-2-naphthols | acadiau.ca |

Michael Addition and Cyclization Pathways

The 2-arylidene derivatives of this compound, formed via condensation reactions, are excellent Michael acceptors. They can react with a variety of nucleophiles at the β-carbon of the α,β-unsaturated system. This reactivity opens up numerous cyclization pathways for the synthesis of complex heterocyclic and polycyclic structures.

For example, the Michael addition of active methylene compounds to 2-arylidene-1-tetralones, followed by cyclization, is a common strategy. researchgate.net Research has shown that 2-arylidene-1-tetralones react with compounds like sarcosine (B1681465) and acenaphthylenequinone in a 1,3-dipolar cycloaddition reaction to yield complex spiro-pyrrolidine derivatives. scirp.org Furthermore, tandem Michael addition-Dieckmann condensation sequences have been utilized with tetralone precursors to build bicyclic systems. ccsenet.org The initial Michael addition creates an intermediate that can undergo an intramolecular condensation to form a new ring.

Rearrangement Reactions and Ring Transformations

Beyond the Beckmann and Schmidt reactions, this compound and its derivatives can undergo other skeletal rearrangements and ring transformations. One such transformation involves the synthesis of dihydrobenz[g]indazoles. This can be achieved by first converting the tetralone into its carbomethoxyhydrazone. acs.org This derivative, upon treatment with a strong base like lithium diisopropylamide (LDA) to form a dilithiated intermediate, can be condensed with aromatic esters. The resulting adduct then cyclizes to form the 4,5-dihydro-2H-benz[g]indazole skeleton. acs.org

Another example of ring transformation is the conversion of α-tetralone into 2,3-benzotropone via ring expansion. beilstein-journals.org This process involves preparing an enol ether from the tetralone, followed by dihalocarbene addition and subsequent rearrangement. beilstein-journals.org

Mechanistic Investigations of Key Transformations

The mechanisms of the aforementioned reactions have been the subject of detailed studies.

Vilsmeier Reaction: The mechanism is understood to proceed through the enol form of the tetralone attacking the electrophilic Vilsmeier reagent. ias.ac.inresearchgate.net The reaction on 1-tetralones leads to a 1-chloro-2-formyl-3,4-dihydronaphthalene, while 2-tetralones can yield 1,3-bisformyl-2-chloronaphthalenes, indicating a more complex pathway involving chlorobisformylation for the latter. ias.ac.inias.ac.in

Beckmann Rearrangement: It is generally accepted that this rearrangement is stereospecific, with the group anti to the leaving group migrating. researchgate.net The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group, often through protonation by a strong acid. masterorganicchemistry.com The migration of the carbon and the cleavage of the N-O bond occur in a concerted step. researchgate.net

Condensation and Michael Additions: The mechanisms for Claisen-Schmidt condensations involve the formation of an enolate from the tetralone, which then acts as a nucleophile attacking the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone. scirp.org Michael additions proceed via the attack of a nucleophile on the electrophilic β-carbon of these unsaturated systems. researchgate.net Tandem sequences, such as the aldol (B89426) condensation-Diels-Alder-aromatization pathway, have been investigated for the synthesis of substituted 2-tetralone derivatives, highlighting the intricate mechanistic steps involved in one-pot syntheses. cdnsciencepub.comresearchgate.netscholaris.ca

Ring Transformations: The formation of benzindazoles from tetralone hydrazones involves a directed ortho-metalation and condensation mechanism, where the dilithiated intermediate is key to the regioselective formation of the new pyrazole (B372694) ring. acs.org DFT investigations into other rearrangements, such as those involving amino-triazolines derived from tetralones, have elucidated competing pathways like nitrogen migration versus hydride migration, explaining product selectivity. rsc.org

Derivatization and Functionalization of 6,7 Dimethyl 1 Tetralone

Synthesis of Heterocyclic Compounds Incorporating the 6,7-Dimethyl-1-tetralone Moiety

The inherent reactivity of the ketone and the aromatic ring in this compound allows for its use as a precursor in the synthesis of various fused heterocyclic compounds. These reactions often involve condensation and cyclization steps to build new ring systems onto the tetralone framework.

Benz[g]indazole Derivatives

The synthesis of benz[g]indazole derivatives from tetralone precursors is a well-established method for creating polycyclic nitrogen-containing heterocycles. thieme-connect.deacs.orgniif.hu A common approach involves the reaction of a tetralone with hydrazine (B178648) or its derivatives. niif.hu For instance, the reaction of α-tetralone with 4-fluorobenzaldehyde, followed by treatment with hydrazine, is a key step in constructing the 3-(4-fluorophenyl)benzo[g]indazole nucleus. niif.hu

Another strategy involves the condensation-cyclization of dilithiated 1-tetralone (B52770) carbomethoxyhydrazones with aromatic esters. acs.org This method has been successfully employed to synthesize various substituted 4,5-dihydro-2H-benz[g]indazoles. acs.org The resulting benz[g]indazole derivatives can be further modified; for example, saponification can remove the carbomethoxy group to yield the corresponding NH-indazole. acs.org

The reaction of (Z)-2-(hydroxymethylene)-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one with hydrazine yields 7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole, which can be subsequently reduced to form 7,8-dimethoxy-1H-benzo[g]indazole. sci-hub.se

Table 1: Synthesis of Benz[g]indazole Derivatives from Tetralone Precursors

| Starting Tetralone Derivative | Reagents | Product | Reference |

| α-Tetralone | 1. 4-Fluorobenzaldehyde2. Hydrazine | 3-(4-Fluorophenyl)benzo[g]indazole | niif.hu |

| Dilithiated 1-tetralone carbomethoxyhydrazone | Methyl 3,4-dimethoxybenzoate | Methyl 3-(3,4-dimethoxyphenyl)-4,5-dihydro-2H-benz[g]indazole-2-carboxylate | acs.org |

| (Z)-2-(Hydroxymethylene)-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one | Hydrazine | 7,8-Dimethoxy-4,5-dihydro-1H-benzo[g]indazole | sci-hub.se |

Triazole-Containing Tetralone Derivatives

The incorporation of a triazole ring into the tetralone structure has been explored for the development of compounds with potential biological activities. nih.govmdpi.comfrontiersin.orgpreprints.org One synthetic route involves the reaction of a brominated tetralone derivative with an amino-mercapto-triazole. nih.gov Specifically, 4,4-dimethyl-2-bromo-6-isopropyl-3,4-dihydronaphthalen-1-one reacts with 5-amino-3-mercapto-1,2,4-triazole to yield a triazole-containing tetralone derivative. nih.gov This product can then undergo further N-sulfonylation to generate a library of compounds. nih.gov

The synthesis of triazole derivatives often relies on the construction of the triazole ring itself, which can be achieved through various methods, including the reaction of azides with alkynes. mdpi.comfrontiersin.org

Quinolines and Acridines from Tetralone Precursors

Tetralone derivatives are valuable synthons for the construction of quinoline (B57606) and acridine (B1665455) ring systems. sigmaaldrich.comekb.egresearchgate.netub.eduresearchgate.net For example, 6,7-dimethoxy-1-tetralone (B79651) has been used as a precursor for quinolines with potential dopaminergic activity. sigmaaldrich.com One-pot reactions of 6-methoxy-1-tetralone (B92454) with various aromatic aldehydes and active methylene-containing compounds in the presence of ammonium (B1175870) acetate (B1210297) can afford benzo[h]quinoline (B1196314) derivatives. ekb.eg

Furthermore, 6,7-dimethoxy-1-tetralone reacts with 2-amino-4,5-dimethoxyacetophenone to form 5,6-dihydro-2,3,9,10-tetramethoxybenz[c]acridine. sigmaaldrich.com Another approach to acridine synthesis involves the multicomponent condensation of a 6-substituted-1-tetralone, an aromatic aldehyde, and ammonium acetate, catalyzed by L-proline, to produce poly-substituted dibenzo[c,h]acridines. researchgate.net

Introduction of Diverse Functionalities and Substituents

Beyond the synthesis of fused heterocyclic systems, the this compound scaffold can be modified by the direct introduction of various functional groups, which can significantly alter its chemical and physical properties.

Synthesis of Nitro-Tetralone Derivatives

The nitration of tetralones is a key transformation for introducing a nitro group onto the aromatic ring, which can serve as a handle for further functionalization, such as reduction to an amino group. materialsciencejournal.orgmdpi.comresearchgate.netacs.org The nitration of 1-tetralone can be achieved using various nitrating agents and conditions. For example, treatment with fuming nitric acid at low temperatures can yield 7-nitro-1-tetralone. materialsciencejournal.org Another method involves the use of trifluoroacetic anhydride (B1165640) and ammonium nitrate (B79036) in dichloromethane. materialsciencejournal.org

The synthesis of 6-methoxy-5-nitro-1-tetralone can be accomplished through the nitration of 6-methoxy-1-tetralone. mdpi.com This nitro derivative can then be used as a starting material for the synthesis of other compounds, such as chalcones, by reacting it with aromatic aldehydes in a Claisen-Schmidt condensation. mdpi.com These chalcones can be further cyclized with hydrazine to form nitro-substituted benzo[g]indazoles. mdpi.comresearchgate.net

Table 2: Nitration of Tetralone Derivatives

| Starting Tetralone | Nitrating Agent/Conditions | Product | Reference |

| 1-Tetralone | Fuming HNO₃, <8°C | 7-Nitro-1-tetralone | materialsciencejournal.org |

| 1-Tetralone | Trifluoroacetic anhydride, NH₄NO₃, DCM | 7-Nitro-1-tetralone | materialsciencejournal.org |

| 6-Methoxy-1-tetralone | H₂SO₄/HNO₃, Acetone, 0°C | 6-Methoxy-7-nitro-1-tetralone and 6-Methoxy-5-nitro-1-tetralone | materialsciencejournal.org |

Hydroxylation and Alkoxylation Strategies

The introduction of hydroxyl and alkoxy groups onto the tetralone framework can be achieved through several methods. rsc.orggoogle.comrsc.org Oxidative hydroxylation of 1-tetralone derivatives can be accomplished with high regio- and enantioselectivity using evolved mutants of cytochrome P450-BM3. rsc.org This enzymatic approach provides a green and efficient route to hydroxylated tetralones. rsc.org

Alkoxylation, the introduction of an alkoxy group, can be performed on fluoroarenes using rhodium(III) catalysts with alcohols as the coupling partners. rsc.org This method has been applied to the alkoxylation of various fluoroarenes. rsc.org

Amine and Other Nitrogen-Containing Derivatives

The 1-tetralone scaffold, including the 6,7-dimethyl substituted variant, serves as a valuable precursor for a range of nitrogen-containing derivatives. These transformations are crucial for developing new chemical entities with potential pharmacological applications.

One of the most direct methods for introducing nitrogen is the Mannich reaction. Mannich bases prepared from 1-tetralone have been noted for their biological properties. Specifically, the 6,7-dimethyl derivative of a 1-tetralone Mannich base has been reported as a potent tranquilizing agent. olemiss.edu This reaction typically involves the condensation of the tetralone with an amine (such as dimethylamine) and formaldehyde, introducing an aminomethyl group at the C2 position, adjacent to the carbonyl.

Nitration represents another fundamental route to nitrogen-containing tetralones. The introduction of a nitro (–NO₂) group onto the aromatic ring can be achieved using various nitrating agents. materialsciencejournal.org This nitro group can then be readily transformed into other functional groups, significantly expanding the synthetic utility of the parent molecule. While general methods for the nitration of α-tetralones are well-established, specific conditions and regioselectivity for the 6,7-dimethyl isomer depend on the reaction parameters. materialsciencejournal.org

Furthermore, the carbonyl group of this compound is a key site for constructing nitrogen-containing heterocyclic systems. For example, condensation with phenylhydrazine (B124118) under acidic conditions can lead to the formation of indole (B1671886) rings via the Fischer indole synthesis, yielding tetrahydrocarbazole derivatives. csic.es The tetralone can also react with aminoguanidine (B1677879) hydrochloride, which attacks the carbonyl group to form a guanidinyl-hydrazone derivative. This method has been used to synthesize novel aminoguanidinium derivatives from substituted tetralones, which have been investigated for their antimicrobial activities. mdpi.com Other nitrogen heterocycles, such as quinazolines and azachrysenes, can also be synthesized from tetralone precursors, highlighting the scaffold's versatility. researchgate.netchim.it

The following table summarizes key derivatization reactions for producing nitrogen-containing tetralone derivatives.

| Reaction Type | Reagents | Derivative Type | Potential Application |

| Mannich Reaction | Formaldehyde, Amine (e.g., Dimethylamine) | α-Aminomethyl ketone | CNS agents (tranquilizers) olemiss.edu |

| Nitration | Nitrating agents (e.g., HNO₃/H₂SO₄) | Aromatic nitro-tetralone | Intermediate for amines and other functional groups materialsciencejournal.org |

| Fischer Indole Synthesis | Phenylhydrazine, Acid catalyst | Tetrahydrocarbazole | Heterocyclic synthesis csic.es |

| Guanidinylation | Aminoguanidine hydrochloride | Guanidinyl-hydrazone | Antimicrobial agents mdpi.com |

Natural Product Synthesis Featuring the this compound Subunit

The α-tetralone core is a structural motif present in a wide array of natural products, making it an attractive target for synthetic chemists. semanticscholar.orgresearchgate.net However, a review of the scientific literature indicates that while many natural products contain a substituted tetralone ring, this compound itself has not been documented as a direct precursor or key intermediate in the completed total or formal synthesis of these molecules.

Formal Syntheses and Key Intermediate Derivations

Formal synthesis constitutes the synthesis of a known intermediate that has previously been converted into a target natural product. This strategy is common for complex molecules where a full total synthesis has already been established. Numerous formal syntheses rely on tetralone derivatives. For example, the formal synthesis of (±)-platensimycin has been achieved starting from 5-methoxy-1-tetralone. nih.gov Similarly, various approaches to the natural product actinoranone have been developed using different tetralone intermediates. semanticscholar.org

Despite the prevalence of tetralones in such synthetic routes, there are no documented formal syntheses or derivations of key natural product intermediates that explicitly begin with this compound.

Advanced Analytical Techniques in the Characterization of 6,7 Dimethyl 1 Tetralone and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the chemical structure of 6,7-Dimethyl-1-tetralone. By analyzing the interaction of the molecule with electromagnetic radiation, a wealth of structural information can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide distinct signals for magnetically non-equivalent nuclei, offering insights into the connectivity and chemical environment of atoms within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 6,7-dimethoxy-1-tetralone (B79651), characteristic signals include aromatic protons observed around δ 6.71 (s, 1H) and methoxy (B1213986) groups at δ 3.85–3.83 (s). For this compound, one would expect to see signals corresponding to the aromatic protons, the two methyl groups attached to the aromatic ring, and the protons of the tetralone ring structure. The chemical shifts and splitting patterns of these signals are diagnostic of their specific locations within the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. In a derivative, 2,2-diethynyl-5,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one, the carbonyl carbon appears at δ 189.2 ppm, while the aromatic and methyl carbons show distinct resonances. rsc.org For this compound, the carbonyl carbon, the four aromatic carbons (two of which are substituted), the two methyl carbons, and the three methylene (B1212753) carbons of the tetralone ring would each produce a unique signal. The use of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between CH, CH₂, and CH₃ groups. bhu.ac.in

Table 1: Representative NMR Data for Tetralone Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| 6,7-Dimethoxy-1-tetralone | ¹H | 7.40 (s, 1H, 8-H), 6.57 (s, 1H, 5-H), 3.83 (s, 3H, MeO), 3.80 (s, 3H, MeO), 2.80 (t, 2H, 4-H₂), 2.50 (t, 2H, 3-H₂), 1.99 (m, 2H, 2-H₂) | s, t, m | researchgate.net |

| 6,7-Dimethoxy-1-tetralone | ¹³C | 196.6 (C-1), 153.2 (C-6), 147.6 (C-7), 139.1 (C-10), 126.2 (C-9), 109.9, 108.1 (C-5, C-8), 55.6, 55.5 (2 x MeO), 38.7 (C-2), 28.9 (C-4), 22.8 (C-3) | - | researchgate.net |

| 2,2-Diethynyl-5,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one | ¹H | 7.78 (s, 1H), 2.89 (t, J = 6.0 Hz, 2H), 2.42 (s, 2H), 2.34 (s, 3H), 2.29 (s, 3H) | s, t | rsc.org |

| 2,2-Diethynyl-5,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one | ¹³C | 189.2, 138.4, 136.6, 136.2, 136.1, 129.5, 127.0, 79.8, 72.6, 42.1, 35.7, 22.9, 20.8, 19.2 | - | rsc.org |

Note: 's' denotes a singlet, 't' a triplet, and 'm' a multiplet.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.

For this compound, with a molecular formula of C₁₂H₁₄O, the expected monoisotopic mass is 174.1045 g/mol . epa.gov HRMS can confirm this with high precision. For instance, the HRMS data for a derivative, 2,2-diethynyl-5,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one, showed a calculated m/z of 245.0937 for the sodium adduct [M+Na]⁺, with the found value being 245.0940, confirming its elemental composition. rsc.org The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For this compound, the most characteristic absorption would be the strong stretching vibration of the carbonyl group (C=O) of the ketone, typically appearing in the range of 1650-1700 cm⁻¹. For example, a derivative, 2,2-diethynyl-5,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one, exhibits a strong C=O stretch at 1688 cm⁻¹. rsc.org Other expected absorptions include C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, as well as C=C stretching of the aromatic ring.

Table 2: Characteristic IR Absorptions for Tetralone Derivatives

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

| 2,2-Diethynyl-5,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one | C=O (Ketone) | 1688 | rsc.org |

| 2,2-Diethynyl-5,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one | C-H (sp) | 3268 | rsc.org |

| 2,2-Diethynyl-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one | C=O (Ketone) | 1668 | rsc.org |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring and carbonyl group in this compound. The substitution on the aromatic ring influences the wavelength of maximum absorption (λmax). In general, aromatic ketones exhibit characteristic absorption bands. For instance, studies on related tetralone derivatives show that substituents on the aromatic ring, such as hydroxyl or methoxy groups, can cause a shift in the absorption maximum. The UV-Vis spectrum of this compound is expected to show absorptions related to the π→π* transitions of the aromatic system and the n→π* transition of the carbonyl group.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. researchgate.net For the analysis of this compound and its derivatives, reversed-phase HPLC is a common approach. sielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The purity of a sample can be determined by the presence of a single major peak in the chromatogram. The retention time of the peak is characteristic of the compound under specific chromatographic conditions. For instance, the purity of this compound can be assessed by gas chromatography (GC), with a reported purity of at least 98.0%. labproinc.com HPLC can be used for similar purity assessments and for monitoring the progress of reactions involving this compound. The use of a diode-array detector (DAD) or a UV-Vis detector allows for the detection of the analyte as it elutes from the column.

Table 3: HPLC Conditions for Analysis of Related Compounds

| Compound/Analyte | Column | Mobile Phase | Detection | Reference |

| Tetralone ABA analogue | Supelcosil LC-18 | 1% aqueous HOAc–methanol (7:3) | 262 nm | |

| 6-Methoxy-1-tetralone (B92454) | Newcrom R1 | Acetonitrile, water, and phosphoric acid | UV | sielc.com |

| Sesquiterpenoids | - | Acetonitrile: water (60:40, v:v) | 254, 302, and 365 nm | researchgate.net |

Chiral HPLC for Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a cornerstone technique for the separation of enantiomers (chiral separation). csfarmacie.cz The principle relies on the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times. sigmaaldrich.com For tetralone derivatives, which can possess chirality, achieving enantiomeric separation is crucial.

Research has demonstrated the successful enantioseparation of various tetralone derivatives using different types of CSPs. researchgate.netbenthamdirect.com Cellulose-based CSPs, such as CHIRALPAK IC, have been effectively used under normal-phase conditions. benthamdirect.com In one study, satisfactory separation for eight different tetralone derivative enantiomers was achieved using a mobile phase consisting of n-hexane and 2-propanol. researchgate.netbenthamdirect.com The study highlighted that the enantioseparation process was primarily enthalpy-controlled, suggesting that lower temperatures could enhance separation. benthamdirect.com

The choice of mobile phase, including the type and concentration of organic modifiers, flow rate, and column temperature, are critical parameters that must be optimized to achieve baseline separation of the enantiomers. researchgate.net

Table 1: Examples of Chiral HPLC Conditions for Tetralone Derivatives

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Separation Factor (α) | Resolution (Rs) | Reference |

| 2-(4-pyridylalkyl)-1-tetralone derivatives | Chirobiotic R | Hexane-Ethanol-Triethylamine (12:8:0.01, v/v/v) | 2.0 | UV (254 nm) | 1.32 - 2.51 | 1.00 - 2.50 | nih.gov |

| 2-(4-pyridylalkyl)-1-tetralone derivatives | Chirobiotic T | Hexane-Ethanol-Triethylamine (12:8:0.01, v/v/v) | 1.0 | UV (254 nm) | 2.02 - 2.88 | 1.00 - 1.95 | nih.gov |

| 2-(4-pyridylalkyl)-1-tetralone derivatives | Chirobiotic V | Hexane-Ethanol-Triethylamine (12:8:0.01, v/v/v) | 2.0 | UV (254 nm) | 1.55 - 2.54 | 1.00 - 1.60 | nih.gov |

| Eight tetralone derivative enantiomers | CHIRALPAK IC (Cellulose-based) | n-Hexane / 2-Propanol | Not Specified | Not Specified | Satisfactory | Satisfactory | benthamdirect.com |

| α-aryl tetralone derivatives | Chiralpak AD-RH (Amylose-based) | Acetonitrile-Water-Triethylamine (50:50:0.03, v/v/v) | 0.5 | UV (254 nm) | 1.16 - 2.84 | 0.20 - 2.64 | researchgate.net |

Gas Chromatography (GC)

Gas Chromatography (GC) is a fundamental analytical technique used to assess the purity of volatile and thermally stable compounds like this compound. Commercial suppliers of this compound often specify a purity of greater than 98.0%, as determined by GC analysis. cookechem.comtcichemicals.comtcichemicals.comlabproinc.com In this method, the compound is vaporized and passed through a column, where it separates from any impurities based on its boiling point and interactions with the stationary phase. The separated components are then detected, typically by a Flame Ionization Detector (FID). gcms.cz

For chiral analysis, specialized GC columns with chiral stationary phases, often based on derivatized cyclodextrins, can be used to separate enantiomers of volatile compounds. gcms.cz While specific GC chiral separation data for this compound is not prominent, this technique remains a viable option for the analysis of its volatile chiral derivatives.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used in synthetic organic chemistry to monitor the progress of reactions. chemicalbook.com In the synthesis of 1-tetralone (B52770) derivatives, TLC is routinely employed to track the consumption of starting materials and the appearance of the desired product. ut.ac.ir

The process involves spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel 60F₂₅₄). The plate is then developed in a chamber with an appropriate solvent system (eluent). chemicalbook.com The separated spots on the plate are visualized, commonly under UV light (at 254 nm and 365 nm) or by staining with a chemical reagent, such as vanillin–sulphuric acid, followed by heating. oup.com The relative positions of the spots (Rf values) help in identifying the components and determining if the reaction is complete. chemicalbook.com

X-ray Crystallography for Solid-State Structure Determination

For instance, the crystal structure of a RAMP hydrazone derivative of a tetralone analog was used to establish its absolute configuration. Studies on other tetralone derivatives reveal that the cyclohexenone ring typically adopts conformations like a half-chair or an envelope to minimize steric strain. nih.gov In the crystal structure of methyl 7-methoxy-3-(3,5-dimethoxyphenyl)-4,5-dihydro-2H-benz[g]indazole-2-carboxylate, derived from a tetralone, the detailed solid-state structure was fully elucidated by X-ray diffraction. acs.org This level of structural detail is invaluable for understanding structure-activity relationships and intermolecular interactions in the solid state. researchgate.net

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power, providing both separation and structural identification in a single analysis.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. nih.govmdpi.com This method is invaluable for identifying and quantifying compounds in complex mixtures, even at very low concentrations. free.fr

An LC-MS/MS method involves separating the components of a mixture by LC, followed by ionization of the analytes (e.g., via electrospray ionization, ESI) and their introduction into the mass spectrometer. The first mass analyzer selects a specific ion (the precursor ion), which is then fragmented. The second mass analyzer separates these fragments (product ions), creating a unique fragmentation pattern that serves as a structural fingerprint for the analyte. nih.gov This high degree of specificity makes LC-MS/MS a powerful tool for pharmacokinetic studies, metabolite identification, and trace analysis of this compound and its derivatives in biological or environmental samples. mdpi.com

The coupling of High-Performance Liquid Chromatography with a Circular Dichroism (CD) detector (HPLC-CD) is a powerful technique for chiral analysis. While HPLC separates the enantiomers based on their retention times, the CD detector measures their differential absorption of left and right circularly polarized light. nih.gov

This provides not only the separation of enantiomers but also their chiroptical properties in real-time. The CD spectrum can help in assigning the absolute configuration of the eluted enantiomers, especially when compared with theoretical calculations or known standards. A study on dimethyl alpha-hydroxyfarnesylphosphonate demonstrated the use of semipreparative HPLC to isolate single enantiomers, whose CD spectra and optical rotations were then measured, confirming their stereochemistry. nih.gov This hyphenated approach is highly applicable to the chiral analysis of this compound derivatives, providing comprehensive information on both enantiomeric purity and absolute configuration from a single experiment.

Computational Chemistry and Theoretical Studies on 6,7 Dimethyl 1 Tetralone

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the properties of molecular systems. For derivatives of tetralone, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G**, are employed to determine optimized geometries and electronic characteristics. researchgate.net These calculations are fundamental for understanding the molecule's behavior and reactivity.

Theoretical studies on related heterocyclic compounds have demonstrated that DFT can be used to analyze the effects of protonation on molecular structure and energy. mdpi.com While specific DFT data for 6,7-dimethyl-1-tetralone is not extensively published, the methodologies applied to similar structures provide a clear framework for how its properties can be computationally elucidated. For instance, calculations on other tetralones have successfully predicted molecular constants necessary for thermodynamic analysis. acs.org

Conformational Analysis and Stability

The tetralone scaffold possesses a non-planar, saturated ring fused to the aromatic system, leading to the possibility of different conformations. Conformational analysis through computational methods is crucial to identify the most stable three-dimensional structure. For the structurally related 4-isopropyl-6-methyl-1-tetralone, X-ray diffraction has confirmed a twisted boat conformation for the saturated ring. Computational models for similar compounds also suggest a chair-like puckering in the cyclohexenone moiety.

For this compound, DFT calculations would allow for the mapping of the potential energy surface to identify low-energy conformers and the energy barriers between them. This information is critical for understanding its reactivity and how it might interact with biological targets.

Transition State Analysis and Reaction Mechanisms

DFT is a powerful method for elucidating reaction mechanisms by locating and characterizing transition states. numberanalytics.com Theoretical studies on amine-catalyzed aldol (B89426) reactions involving similar cyclic ketones have utilized DFT to explore transition state geometries, activation energies, and stereochemical outcomes. researchgate.net For reactions involving tetralone derivatives, such as copper-catalyzed arylations, DFT calculations have been used to map out the reaction pathways, identify intermediates, and determine rate-determining steps. beilstein-journals.org

By applying these computational techniques to reactions involving this compound, researchers can gain a detailed understanding of the reaction coordinates, predict product distributions, and optimize reaction conditions for desired outcomes. numberanalytics.com This predictive capability is essential for designing efficient synthetic routes. numberanalytics.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. MD simulations have been applied to tetralone derivatives to study their interactions with biological macromolecules. For example, simulations have been used to investigate how tetralone-based inhibitors bind to the active site of enzymes like macrophage migration inhibitory factor (MIF). nih.gov These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and specificity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. This approach is particularly relevant for the derivatives of this compound.

In studies of novel (E)-longifolene-derived tetralone oxime ethers, 3D-QSAR models were developed to understand their antifungal activity. scilit.com These models help to identify the key structural features that influence biological potency. scilit.com For instance, a CoMFA (Comparative Molecular Field Analysis) model for tetralone derivatives with aromatic substituents showed a strong correlation between the steric and electrostatic fields of the molecules and their inhibitory activity against Gibberella zeae. scilit.com

Similarly, QSAR studies on quinolinone-based thiosemicarbazones, which can be conceptually related to derivatives of tetralones, have been used to design compounds with activity against Mycobacterium tuberculosis. nih.gov These models indicated that properties like van der Waals volume and electron density play a pivotal role in the antitubercular activity. nih.gov

Below is a table summarizing representative data from a QSAR study on flavone (B191248) derivatives, illustrating the types of descriptors used.

| Compound | pED50 (Experimental) | pED50 (Calculated) |

| 2-Methyl-5,6,7-trimethoxychromone | 0.387 | 0.186 |

| 7-Methoxychromone | 1.018 | 0.929 |

| 4,6-Dimethoxycoumaranone | -0.588 | -0.271 |

| 4,6-Dimethylcoumaranone | 0.168 | 0.261 |

| 4,5,6-Trimethoxycoumaranone | 0.387 | -0.493 |

| 3′-Methoxyaurone | -0.004 | 0.122 |

| This table is for illustrative purposes and is based on data for flavone derivatives, not this compound. conicet.gov.ar |

Spectroscopic Property Prediction and Validation

Computational methods are frequently used to predict spectroscopic properties, which can then be validated against experimental data to confirm molecular structures. DFT calculations can provide theoretical predictions of NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions.

For example, in studies of substituted tetrahydro[4H]indazol-4-ones, DFT calculations were used to compute carbon NMR shifts, which showed good correlation with experimental values, helping to resolve structural ambiguities. researchgate.net Similarly, time-dependent DFT (TD-DFT) has been used to reproduce the UV-vis absorption spectra of complex heterocyclic systems, aiding in the interpretation of experimental results. mdpi.com The application of these methods to this compound would allow for a deeper understanding of its spectroscopic signatures.

In silico Studies for Synthetic Design and Optimization

Computational approaches are increasingly being used to guide the design and optimization of synthetic processes. In silico studies can help in designing novel derivatives with enhanced biological activity or improved physicochemical properties.

For instance, computational protein design has been used to engineer ω-transaminases to expand their substrate scope for the asymmetric synthesis of bulky amines from tetralone precursors. semanticscholar.org By using computational docking and design tools, enzyme variants can be created that are better able to accommodate specific substrates, leading to higher yields and enantioselectivity. semanticscholar.org Furthermore, computational modeling can guide the design of derivatives with enhanced bioactivity by predicting their binding affinity to target enzymes.

Q & A

Basic: What are the established synthetic routes for 6,7-Dimethyl-1-tetralone, and what reaction conditions are critical for optimal yield?

Methodological Answer:

The synthesis of this compound derivatives often involves bromination, methoxylation, and oxidation steps. Key methods include:

- Bromination : Using N-bromosuccinimide (NBS) with benzoyl peroxide in dry toluene at -78°C to achieve regioselective bromination of tetralone precursors .

- Methoxylation : Sodium methoxide (Na/MeOH) with copper(I) iodide (CuI) under reflux (24 hours) to substitute bromine with methoxy groups .

- Oxidation : KMnO₄ in acetonitrile at 25°C or CrO₃ in acetic acid (15–20°C) to oxidize intermediates to ketones .

Critical Conditions : Low temperatures (-78°C) prevent side reactions during bromination, while prolonged reflux ensures complete substitution in methoxylation. Yield optimization requires strict inert atmospheres and stoichiometric control of oxidizing agents .

Basic: How should researchers handle and store this compound to ensure laboratory safety?

Methodological Answer:

- Handling : Use local exhaust ventilation and sealed systems to minimize inhalation exposure. Wear chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and long-sleeved lab coats to prevent skin contact .

- Storage : Store at 0–6°C in airtight containers to prevent degradation. Avoid exposure to heat or open flames, as thermal decomposition releases toxic gases .

- Spill Management : Collect spilled material in inert containers using non-sparking tools. Clean contaminated surfaces with ethanol/water mixtures and dispose of waste according to hazardous material protocols .

Basic: What analytical techniques are recommended for confirming the purity and structure of synthesized this compound?

Methodological Answer:

- Thin-Layer Chromatography (TLC) : Use silica-coated plates with UV visualization (254 nm) to monitor reaction progress and confirm intermediate purity .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra validate regiochemistry; methyl group protons (δ 2.2–2.5 ppm) and ketone carbonyl signals (δ 200–210 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₂H₁₄O₂, [M+H]⁺ = 191.17) and detects isotopic patterns for brominated intermediates .

Advanced: How can researchers address regioselectivity challenges during bromination or methoxylation of tetralone derivatives?

Methodological Answer:

Regioselectivity in bromination is influenced by:

- Steric and Electronic Effects : Electron-donating groups (e.g., methoxy) direct bromination to para positions. Low temperatures (-78°C) minimize radical recombination, favoring single regioisomer formation .

- Catalytic Systems : CuI in DMF enhances methoxylation efficiency by stabilizing transition states during nucleophilic substitution. For ambiguous results, use computational modeling (DFT) to predict reactive sites .

Validation : Compare HPLC retention times and NOE NMR correlations to distinguish between 5- and 7-substituted isomers .

Advanced: What strategies are effective in resolving contradictory data from spectral analyses (e.g., NMR vs. mass spectrometry) of this compound derivatives?

Methodological Answer:

- Cross-Validation : Use complementary techniques (e.g., IR for carbonyl confirmation, X-ray crystallography for unambiguous structure determination) when NMR and MS data conflict .

- Deuterium Exchange : Perform H/D exchange experiments to identify labile protons (e.g., hydroxyl groups) that may cause NMR signal broadening .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace carbon environments and clarify ambiguous assignments .

Advanced: What mechanistic considerations are important when designing catalytic systems for tetralone functionalization?

Methodological Answer:

- Oxidation Mechanisms : CrO₃ in acetic acid proceeds via a chromate ester intermediate, requiring precise pH control to avoid over-oxidation to carboxylic acids .

- Reductive Amination : For acridine derivatives, use ammonia or primary amines under acidic conditions to promote cyclization. Catalyst choice (e.g., Pd/C for hydrogenation) impacts stereoselectivity .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify rate-determining steps and optimize catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.